Silatrane

Catalog No.
S800753
CAS No.
283-60-3
M.F
C6H13NO3Si
M. Wt
175.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silatrane

CAS Number

283-60-3

Product Name

Silatrane

IUPAC Name

2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Molecular Formula

C6H13NO3Si

Molecular Weight

175.26 g/mol

InChI

InChI=1S/C6H13NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h11H,1-6H2

InChI Key

PZRZYNDNPQRQRN-UHFFFAOYSA-N

SMILES

C1CO[Si]2OCCN1CCO2

Synonyms

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane; NSC 626544

Canonical SMILES

C1CO[SiH]2OCCN1CCO2

1-Hydrosilatrane (CAS 283-60-3) is a pentacoordinate organosilicon compound defined by its rigid tricyclic cage structure and a transannular nitrogen-to-silicon (N→Si) dative bond [1]. In industrial and pharmaceutical procurement, it is highly valued as a bench-stable, metal-free reducing agent and a specialized precursor for silatranyl-functionalized materials [2]. Unlike traditional tetracoordinate silanes, the hypercoordination in 1-hydrosilatrane significantly increases the electron density of the Si–H bond, rendering it exceptionally hydridic for targeted reductions while the cage sterically protects the silicon center from ambient moisture [1]. This unique balance of high reactivity and extreme hydrolytic stability makes it an ideal substitute for volatile, moisture-sensitive silanes and toxic borohydrides in green chemistry workflows [2].

Substituting 1-hydrosilatrane with generic acyclic analogs, such as triethoxysilane, fundamentally compromises processability and shelf life [1]. Acyclic trialkoxysilanes lack the transannular N→Si bond, leaving the silicon center electrophilic and highly susceptible to rapid hydrolysis in ambient air or aqueous media, which necessitates costly inert-atmosphere handling [1]. Furthermore, standard bulk reducing agents like polymethylhydrosiloxane (PMHS) often require transition-metal catalysts or strong basic activators that can generate volatile, pyrophoric silane gas (SiH4) as a byproduct [1]. In contrast, the structurally rigid silatrane cage of 1-hydrosilatrane locks the molecule into a moisture-resistant conformation, allowing for safe, open-air benchtop handling and metal-free organocatalytic reductions without the risk of pyrophoric off-gassing [2].

Exceptional Hydrolytic Stability vs. Acyclic Trialkoxysilanes

1-Hydrosilatrane demonstrates remarkable resistance to hydrolysis due to its rigid tricyclic cage. Studies show that 1-hydrosilatrane can be stored in open-air, snap-top vials for several months with no detectable degradation, and it remains stable in aqueous mixtures [1]. In direct head-to-head comparisons, the un-caged analog triethoxysilane rapidly degrades and hydrolyzes upon exposure to open air and ambient moisture, particularly in the presence of basic activators [1].

Evidence DimensionDegradation in open-air and aqueous conditions
Target Compound Data1-Hydrosilatrane (>99% stable over several months without inert atmosphere)
Comparator Or BaselineTriethoxysilane (Rapid degradation and hydrolysis within hours)
Quantified DifferenceMonths of benchtop stability vs. hours of stability
ConditionsBenchtop open-air storage and aqueous/basic reaction mixtures

Eliminates the overhead costs and workflow bottlenecks associated with glovebox storage and strict anhydrous handling protocols.

Prevention of Over-Reduction in Aldehyde Synthesis

The tuned hydridic nature of 1-hydrosilatrane allows for highly chemoselective transformations that are difficult to achieve with standard metal hydrides. When used to reduce acid chlorides in the presence of N-methylpyrrolidine, 1-hydrosilatrane selectively produces aldehydes (up to 54% yield) with the balance largely remaining as starting material, and critically, 0% over-reduction to the corresponding alcohol is observed [1]. In contrast, standard strong reducing agents like sodium borohydride typically drive the reduction all the way to primary alcohols unless complex Weinreb amide intermediates are utilized [1].

Evidence DimensionOver-reduction to primary alcohols
Target Compound Data1-Hydrosilatrane (0% over-reduced alcohol product observed)
Comparator Or BaselineStandard borohydrides (~100% over-reduction to alcohols under standard conditions)
Quantified DifferenceComplete suppression of over-reduction
ConditionsAmbient temperature, metal-free organocatalytic reduction of acid chlorides

Streamlines the procurement of reagents for API synthesis by avoiding costly protecting group strategies or cryogenic cooling requirements.

Elimination of Transition Metals and Toxic Byproducts in DRA

1-Hydrosilatrane facilitates highly efficient direct reductive amination (DRA) of aldehydes and ketones without the need for transition metals or toxic hydride sources. It achieves high-yield DRA (e.g., >90% for various substrates) using only simple Brønsted acid or base organocatalysts, and proceeds entirely solvent- and activator-free with secondary amines [1]. Conversely, industry-standard DRA reagents like sodium cyanoborohydride generate highly toxic stoichiometric cyanide byproducts, while alternative silanes often require expensive platinum-group metal (PGM) catalysts[1].

Evidence DimensionToxic byproduct generation and PGM catalyst requirement
Target Compound Data1-Hydrosilatrane (0 ppm PGM required, 0 cyanide generated)
Comparator Or BaselineSodium cyanoborohydride (Stoichiometric cyanide generation)
Quantified DifferenceComplete elimination of toxic cyanide waste and heavy metal use
ConditionsDirect reductive amination of carbonyls to amines

Drastically reduces hazardous waste disposal costs and eliminates heavy-metal remediation steps in pharmaceutical manufacturing.

Thermodynamic Stability of the N→Si Dative Bond

The unique reactivity profile of 1-hydrosilatrane is fundamentally driven by its transannular N→Si dative bond, which expands the silicon octet and increases electron density on the Si–H bond. Quantum chemical calculations and crystal structure analyses reveal that the N→Si coordination bond in 1-hydrosilatrane is approximately 5 kcal/mol stronger than that found in 1-methylsilatrane[1]. This enhanced bond energy tightens the tricyclic cage (N–Si distance ~2.16 Å), providing superior steric shielding against nucleophilic attack by water while simultaneously maximizing the hydridic character of the apical hydrogen [1].

Evidence DimensionN→Si dative bond energy
Target Compound Data1-Hydrosilatrane (~5 kcal/mol stronger coordination bond)
Comparator Or Baseline1-Methylsilatrane (Baseline N→Si bond energy)
Quantified Difference+5 kcal/mol thermodynamic stabilization of the hypercoordinate state
ConditionsQuantum chemical calculations and crystal structure analysis

Assures buyers that the molecule's structural design inherently provides both the shelf-stability and the high reactivity required for industrial scale-up.

Transition-Metal-Free Pharmaceutical Intermediate Synthesis

Ideal for the direct reductive amination (DRA) of ketones and aldehydes to form secondary and tertiary amines in API manufacturing, where avoiding platinum-group metal (PGM) contamination and toxic cyanide waste is a strict regulatory priority [1].

Chemoselective Aldehyde Production

The reagent of choice for the mild, room-temperature reduction of acid chlorides to aldehydes, specifically in complex synthetic routes where over-reduction to primary alcohols must be avoided without resorting to cryogenic conditions [2].

Moisture-Tolerant Benchtop Reductions

Highly recommended for laboratory and pilot-scale reductions where standard acyclic silanes (like triethoxysilane) fail due to ambient humidity, allowing for simplified, open-air processing without gloveboxes or Schlenk lines [3].

Precursor for Silatranyl-Functionalized Materials

Used as a stable building block in materials science to synthesize 1-substituted silatranes via hydrosilylation of alkenes and alkynes, leveraging its stable Si-H bond to create advanced adhesion promoters and sol-gel precursors [4].

Hydrogen Bond Acceptor Count

4

Exact Mass

175.06646981 g/mol

Monoisotopic Mass

175.06646981 g/mol

Heavy Atom Count

11

Other CAS

283-60-3

Wikipedia

Silatrane

General Manufacturing Information

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: INACTIVE

Dates

Last modified: 04-14-2024

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